N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
Description
N-(2-{[(4-Methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 4-methylphenyl carbonyl group linked via an aminoethyl side chain. Indole carboxamides are a pharmacologically significant class of compounds, often explored for their anticancer, antiviral, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-[(4-methylbenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-8-14(9-7-13)18(23)20-10-11-21-19(24)17-12-15-4-2-3-5-16(15)22-17/h2-9,12,22H,10-11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
BKGOJOSNDGTXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-4-methylbenzamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require indole-based structures.
Mechanism of Action
The mechanism of action of N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the amide group can form hydrogen bonds, stabilizing the compound within the active site of a target protein. This interaction can modulate the activity of the protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole-2-Carboxamide Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl derivative () exhibits cytotoxic effects, likely due to the electron-withdrawing Cl group enhancing reactivity. In contrast, the 4-methylphenyl group (target compound) is electron-donating, which may improve metabolic stability or membrane permeability .
- Side Chain Complexity: ORG27569’s piperidinyl phenethyl side chain enhances CB1 receptor binding, while the target compound’s aminoethyl chain may favor interactions with polar enzyme pockets .
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives () show potent antiviral activity, suggesting that sulfonamide groups improve target engagement in viral proteases compared to carboxamides .
Pharmacological and Mechanistic Differences
- Anticancer Activity : The 4-chlorophenyl analog () reduces osteosarcoma cell viability at IC₅₀ values comparable to imatinib mesylate, while the target compound’s methyl group may alter potency or selectivity .
- Enzyme Inhibition: MAO-A inhibitors () with methoxy groups exhibit nanomolar IC₅₀ values, suggesting that substituent polarity critically influences enzyme binding .
- Antiviral Efficacy : Sulfonamide derivatives () achieve low EC₅₀ values against HIV-1, highlighting the importance of sulfonyl groups in viral protease inhibition—a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
